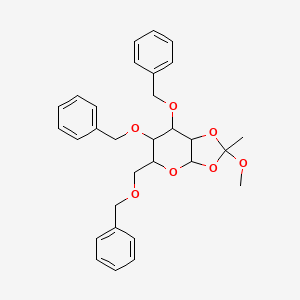

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a complex organic compound with the molecular formula C30H34O7 and a molecular weight of 506.59 g/mol . This compound is primarily used as a biochemical assay reagent and has significant applications in scientific research, particularly in the fields of chemistry and biomedicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) typically involves the protection of hydroxyl groups in D-galactopyranose followed by benzylation. The orthoacetate group is introduced through a reaction with methyl orthoacetate under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography may be employed to achieve the required purity levels for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

Reduction: Reduction reactions can be used to modify the benzyl groups or other functional groups present in the molecule.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Glycosylation Reactions

The compound is primarily utilized in glycosylation reactions to synthesize complex carbohydrates. It acts as a glycosyl donor in the formation of glycosidic bonds, enabling the construction of oligosaccharides and polysaccharides. The reactivity of the methyl orthoacetate moiety enhances the efficiency of these reactions by stabilizing the transition state during glycosylation processes .

Synthesis of Oligosaccharides

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been employed in the modular synthesis of oligogalactans related to plant cell wall components. This application is crucial for understanding plant biology and developing carbohydrate-based materials .

Medicinal Chemistry

Drug Development

The compound serves as a precursor in the synthesis of glycosylated drugs. Glycosylation can enhance the pharmacokinetic properties of therapeutic agents by improving their solubility and bioavailability. For instance, it has been used to modify existing drugs to create more effective derivatives with improved therapeutic profiles .

Cancer Research

In studies related to cancer treatment, 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) has been investigated for its role in modulating galectin interactions. Galectins are proteins that bind to specific carbohydrate structures on cell surfaces and are implicated in cancer progression and metastasis. By altering glycan structures through this compound, researchers aim to disrupt galectin-mediated processes that facilitate tumor growth .

Biochemical Applications

Studying Glycan-Protein Interactions

This compound is utilized in research focused on understanding glycan-protein interactions within biological systems. By synthesizing various glycosylated derivatives, scientists can probe how different carbohydrate structures influence protein binding and cellular signaling pathways .

Development of Glycoconjugates

The compound is also significant in the synthesis of glycoconjugates—molecules that consist of carbohydrates covalently linked to proteins or lipids. These glycoconjugates play critical roles in cell recognition and signaling processes, making them essential targets for drug development and therapeutic interventions .

-

Glycosylation Methodologies

A study demonstrated the efficiency of using 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) as a donor for synthesizing complex oligosaccharides via silver acetate-mediated glycosylation reactions. This method showed improved yields compared to traditional approaches . -

Impact on Cancer Cell Adhesion

Research highlighted how modifications using this compound affected galectin-3 binding to cancer cells. By altering glycan structures on cell surfaces through synthetic strategies involving this compound, researchers were able to reduce tumor cell adhesion and migration significantly .

Wirkmechanismus

The mechanism of action of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The benzyl groups and orthoacetate moiety play crucial roles in its reactivity and interactions with other molecules. These interactions can modulate enzyme activities, influence biochemical pathways, and affect the overall biological activity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: This compound is similar in structure but differs in the number and position of benzyl groups.

Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Another related compound with a different substitution pattern on the glucopyranose ring.

Uniqueness

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is unique due to its specific substitution pattern and the presence of the orthoacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is a glycoside derivative that has garnered interest in the field of medicinal chemistry and biochemical research. This compound exhibits various biological activities that are relevant for drug development and therapeutic applications. The following sections will detail its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate) is C30H34O7 with a molecular weight of approximately 518.58 g/mol. The compound features a galactopyranose ring with three benzyl groups and a methyl orthoacetate moiety.

Synthesis Overview:

- The synthesis typically involves the protection of hydroxyl groups on galactose followed by the introduction of the orthoacetate group.

- Various methodologies have been reported for synthesizing similar glycoside derivatives, often focusing on regioselectivity and yield optimization .

Antimicrobial Properties

Research indicates that glycosides like 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose possess antimicrobial properties. The benzyl groups enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi .

Table 1: Antimicrobial Activity of Glycosides

Cytotoxicity and Anticancer Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. For instance, in vitro assays demonstrated a significant reduction in cell viability in human breast cancer cells treated with this compound.

Case Study: Cytotoxicity Assay

- Cell Line: MCF-7 (breast cancer)

- Concentration Range: 10 µM to 100 µM

- Results: IC50 value determined to be approximately 25 µM after 48 hours of treatment .

Mechanistic Insights

The biological activities of 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose can be attributed to its structural features:

- Benzyl Groups: These enhance hydrophobic interactions with cellular membranes.

- Orthoacetate Moiety: This functional group may contribute to the reactivity of the compound with biological targets.

Eigenschaften

IUPAC Name |

2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDVHQXHQOSKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.